Crystal structure and conformational analysis of (2R)-2-benzenesulfonamidopropanoic acid
Crystal structure and conformational analysis of (2R)-2-benzenesulfonamidopropanoic acid
An In-Depth Technical Guide on the Crystal Structure and Conformational Analysis of (2R)-2-Benzenesulfonamidopropanoic Acid
Introduction
(2R)-2-Benzenesulfonamidopropanoic acid, a chiral derivative of the amino acid alanine, represents a fundamental structural motif in medicinal chemistry and materials science. As a sulfonamide, it is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and hypoglycemics. The incorporation of a defined stereocenter introduces conformational constraints that can significantly influence molecular recognition at biological targets. Understanding the three-dimensional structure, preferred conformations, and intermolecular interactions of this molecule is therefore paramount for rational drug design and the development of novel chiral materials.
This technical guide provides a comprehensive, field-proven methodology for the complete structural and conformational characterization of (2R)-2-benzenesulfonamidopropanoic acid. It is designed for researchers and drug development professionals, offering a narrative that moves from chemical synthesis and crystallization to advanced structural analysis using X-ray crystallography, NMR spectroscopy, and computational modeling. The protocols described herein constitute a self-validating system, ensuring scientific integrity and reproducibility.
Part 1: Synthesis and Chiral Integrity Verification
A robust structural analysis begins with the synthesis of high-purity material. The most direct and stereoretentive route to the target compound is the reaction of (R)-alanine with benzenesulfonyl chloride under basic conditions.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of (R)-alanine (1.0 eq) in 2 M aqueous sodium hydroxide (3.0 eq) at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise over 20 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Acidification: Wash the reaction mixture with dichloromethane (DCM) to remove any unreacted benzenesulfonyl chloride. The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid (HCl) at 0 °C, leading to the precipitation of the product.
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Isolation and Purification: The white precipitate is collected by vacuum filtration, washed with cold water, and dried under a high vacuum. Recrystallization from an appropriate solvent system, such as an ethanol/water mixture, is performed to yield analytically pure (2R)-2-benzenesulfonamidopropanoic acid.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of (2R)-2-benzenesulfonamidopropanoic acid.
Chiral Integrity Verification
It is critical to confirm that no racemization has occurred during the synthesis. This is achieved using chiral High-Performance Liquid Chromatography (HPLC).
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Protocol: An analytical sample is dissolved in the mobile phase and injected onto a chiral column (e.g., Chiralpak AD-H). An isocratic elution with a hexane/isopropanol/trifluoroacetic acid mobile phase is typically effective. The retention time is compared against an authentic standard of the (S)-enantiomer or the racemate to confirm an enantiomeric excess >99%.
Part 2: Single Crystal Growth and X-ray Diffraction
The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction. The primary challenge is often growing crystals of sufficient size and quality.
Experimental Protocol: Crystallization
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Solvent Screening: Initial screening for suitable crystallization solvents is performed in small vials. Solvents to be tested include ethanol, methanol, acetone, ethyl acetate, and water, as well as binary mixtures.
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Slow Evaporation: A saturated solution of the compound is prepared in a promising solvent at room temperature. The vial is covered with a perforated seal (e.g., Parafilm with pinholes) and left undisturbed in a vibration-free environment for several days to weeks.
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Vapor Diffusion (Hanging Drop): A concentrated solution of the compound is prepared in a good solvent (the "drop"). This drop is suspended over a larger reservoir of a poor solvent (the "precipitant"), in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop reduces the compound's solubility, promoting slow crystal growth.
Workflow for X-ray Crystallography
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Part 3: Analysis of the Crystal Structure
Once the structure is solved and refined, a detailed analysis of the crystallographic data provides deep insights into the molecule's solid-state conformation and packing. While a public crystal structure for this specific molecule is not available, the following table presents exemplar data one would expect to obtain and analyze.
Table 1: Exemplar Crystallographic Data
| Parameter | Exemplar Value | Significance |
| Chemical Formula | C₉H₁₁NO₄S | Confirms the elemental composition of the crystal. |
| Formula Weight | 229.25 | Used in density calculations. |
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A common chiral space group, indicating the absence of inversion symmetry. |
| a, b, c (Å) | 8.5, 10.2, 12.5 | Unit cell dimensions. |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles for an orthorhombic system. |
| Volume (ų) | 1083.75 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor (R1) | < 0.05 | A key indicator of the quality of the structural refinement. |
| Goodness-of-fit (S) | ~1.0 | Indicates a good fit between the model and experimental data. |
Intramolecular Geometry and Conformation
The analysis focuses on key torsion angles that define the molecule's conformation. The crucial angles are:
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Cα-N-S-C(phenyl): Describes the orientation of the phenyl group relative to the amino acid backbone.
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H-N-Cα-H: Defines the local geometry around the chiral center.
In the solid state, the conformation is often dictated by the need to form efficient intermolecular interactions, which may lock the molecule into a single, low-energy state.
Intermolecular Interactions and Crystal Packing
The sulfonamide and carboxylic acid groups are potent hydrogen bond donors and acceptors. A primary analytical goal is to identify and characterize the hydrogen bonding network that stabilizes the crystal lattice.
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Carboxylic Acid Dimers: A common and highly stable motif is the formation of centrosymmetric or pseudocentrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.
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Sulfonamide N-H Bonds: The sulfonamide N-H group is a strong hydrogen bond donor and will typically interact with a sulfonyl oxygen or a carboxylic acid oxygen of a neighboring molecule.
These interactions create a three-dimensional supramolecular architecture that dictates the crystal's physical properties.
Key Intermolecular Hydrogen Bonding Network
Caption: Diagram of primary hydrogen bond motifs in the crystal lattice.
Part 4: Solution-State and Computational Conformational Analysis
While X-ray crystallography provides a precise snapshot of the solid-state structure, the conformation in solution can be different and more dynamic. A complete analysis therefore includes solution-phase NMR studies and computational modeling.
NMR Spectroscopy
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Protocol: High-resolution ¹H NMR spectra are acquired in a solvent such as DMSO-d₆, which can reveal through-bond (J-coupling) and through-space (NOE) correlations.
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NOESY/ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial. Cross-peaks between the sulfonamide N-H proton and protons on the phenyl ring or the alanine backbone can identify through-space proximities, providing direct evidence of the preferred solution conformation.
Computational Modeling
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Protocol: Density Functional Theory (DFT) calculations are performed to find the global minimum energy conformation.
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Conformational Search: A systematic search of the key torsion angles is performed to identify all low-energy conformers.
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Geometry Optimization: Each conformer is then subjected to full geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p).
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Analysis: The relative energies of the optimized conformers are compared. The calculated bond lengths, angles, and torsion angles of the lowest energy conformer are then compared with the experimental data from X-ray crystallography. This comparison can reveal the influence of crystal packing forces on the molecular conformation.
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Conclusion
The comprehensive characterization of (2R)-2-benzenesulfonamidopropanoic acid requires a multi-pronged approach that integrates synthesis, X-ray crystallography, NMR spectroscopy, and computational chemistry. By following the rigorous protocols outlined in this guide, researchers can obtain a detailed understanding of both the solid-state and solution-state structures of this important chiral building block. This knowledge is fundamental for elucidating structure-activity relationships and for the rational design of new molecules with tailored properties in the fields of medicine and materials science.
References
There are no direct publications for the crystal structure of (2R)-2-benzenesulfonamidopropanoic acid found in the search. The references below are authoritative sources for the methodologies described in this guide.
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Synthesis of Sulfonamides: Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical. [Link]
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Chiral Chromatography: Lam, S. (1986). Resolution of D,L-dansyl amino acids by HPLC with a chiral stationary phase. Journal of Chromatographic Science, 24(1), 18-20. [Link]
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Crystal Growth: McPherson, A. (2009). Introduction to Macromolecular Crystallography. 2nd ed. John Wiley & Sons. [Link]
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X-ray Structure Solution and Refinement: Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]
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NMR Spectroscopy for Conformational Analysis: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd ed. Elsevier. [Link]
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Density Functional Theory: Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. 2nd ed. Wiley-VCH. [Link]
